(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid
Overview
Description
(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is a complex organic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both boronic acid and piperazine moieties in its structure makes it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Chemistry
In chemistry, (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The piperazine moiety is known to interact with various biological targets, making this compound useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to inhibit specific enzymes or receptors can be exploited for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-hydroxyethylamine with piperazine to form 4-(2-hydroxyethyl)piperazine.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfides.
Mechanism of Action
The mechanism of action of (4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
4-(2-Hydroxyethyl)piperazine: A compound with a similar piperazine moiety but lacking the boronic acid group.
Sulfonyl Chlorides: Compounds that contain the sulfonyl group but lack the piperazine and boronic acid functionalities.
Uniqueness
(4-((4-(2-Hydroxyethyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid is unique due to the combination of its boronic acid, piperazine, and sulfonyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-3,5-dimethylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O5S/c1-11-9-13(15(19)20)10-12(2)14(11)23(21,22)17-5-3-16(4-6-17)7-8-18/h9-10,18-20H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBCHZWBDDDNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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